
Methyl 3-iodo-4-(trifluoromethoxy)benzoate
Übersicht
Beschreibung
Methyl 3-iodo-4-(trifluoromethoxy)benzoate is a compound that is related to various benzoate derivatives, which are often used in organic synthesis and materials science. While the specific compound is not directly mentioned in the provided papers, we can infer its relevance and potential applications from the related research on trifluoromethyl benzoates and their derivatives.
Synthesis Analysis
The synthesis of related trifluoromethyl benzoates has been demonstrated using various methods. For instance, trifluoromethyl benzoate (TFBz) is highlighted as a versatile trifluoromethoxylation reagent that can be prepared from inexpensive starting materials using KF as the fluorine source . This suggests that similar methodologies could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates was confirmed using these methods . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated using single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Benzoate derivatives participate in various chemical reactions. For instance, methyl benzoate undergoes Friedel–Crafts acylation with aromatic compounds to yield benzophenone derivatives . Additionally, the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, leading to the formation of different fluorinated products . These studies provide insights into the reactivity of benzoate esters, which could be relevant for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. For example, the synthesis and characterization of tris-methacrylated benzoate derivatives revealed the formation of liquid crystalline phases . Moreover, the self-assembly of liquid crystalline and crystalline supramolecular architectures from benzoate derivatives with crown ether groups was observed . These findings suggest that this compound may also exhibit unique physical properties conducive to self-assembly and formation of supramolecular structures.
Wissenschaftliche Forschungsanwendungen
Synthesis Protocols and Chemical Reactions
Synthesis of Trifluoromethoxylated Compounds : Methyl 3-iodo-4-(trifluoromethoxy)benzoate and its derivatives are synthesized for their pharmacological and biological properties. A protocol using Togni reagent II demonstrates the synthesis of ortho-trifluoromethoxylated aniline derivatives, useful as building blocks in pharmaceuticals and agrochemicals (Feng & Ngai, 2016).
Reactivity with Sulfur Tetrafluoride : The compound's interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been studied. This research explores the transformation of methyl 3,4-bis(trifluoroacetoxy)benzoate into various benzoate derivatives (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Trifluoromethylation of Arenes : In a study on the trifluoromethylation of aromatic compounds, a related reagent, 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, was used for modifying various aromatic and heteroaromatic compounds. This reaction is significant for the development of new chemicals with potential applications in different industries (Mejía & Togni, 2012).
Applications in Material Science and Organic Chemistry
Liquid Crystalline Materials : Trifluoro-substituted benzoate derivatives, including compounds related to this compound, have been studied for their unique mesomorphic properties, particularly in the context of liquid crystals. These compounds display various phase transitions and are relevant in the field of materials science (Cruz et al., 2001).
Carbon-11 Labeled Inhibitors for PET Imaging : Research involving the synthesis of carbon-11-labeled CK1 inhibitors, which are analogs of this compound, highlights its potential use in positron emission tomography (PET) imaging for Alzheimer's disease. Such applications are crucial for advancing diagnostic methods in neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 3-(trifluoromethoxy)benzoate”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used in the preparation of difluoro and trifluoro compounds as anticancer agents . This suggests that its targets could be related to cancer cells or pathways.
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitution . These interactions can lead to changes in the target cells or molecules, potentially contributing to their anticancer effects .
Biochemical Pathways
Given its potential use in the preparation of anticancer agents , it’s likely that it affects pathways related to cell growth and proliferation.
Result of Action
Given its potential use in the preparation of anticancer agents , it’s likely that its action results in the inhibition of cancer cell growth and proliferation.
Biochemische Analyse
Biochemical Properties
Methyl 3-iodo-4-(trifluoromethoxy)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of novel colchicine-derived nitrate esters as immunosuppressant agents . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors, which play a role in cell signaling and cancer progression . The compound’s impact on gene expression and cellular metabolism can lead to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. For instance, it is used in the preparation of difluoro and trifluoro compounds, which can inhibit certain enzymes involved in cancer cell proliferation . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function and behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound can lead to toxicity and adverse effects on cellular function . Threshold effects are also observed, where a specific dosage level is required to achieve the desired biochemical effect.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence metabolic flux and metabolite levels in cells . These interactions can result in changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues or cellular compartments can influence its activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular compartments can affect its biochemical interactions and overall function.
Eigenschaften
IUPAC Name |
methyl 3-iodo-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO3/c1-15-8(14)5-2-3-7(6(13)4-5)16-9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNJYOSXXLIZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661082 | |
| Record name | Methyl 3-iodo-4-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131614-65-7 | |
| Record name | Methyl 3-iodo-4-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



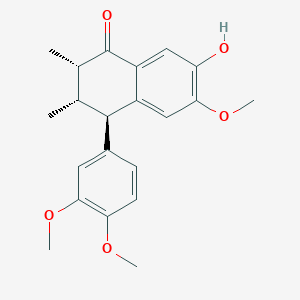
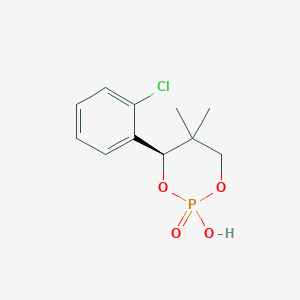
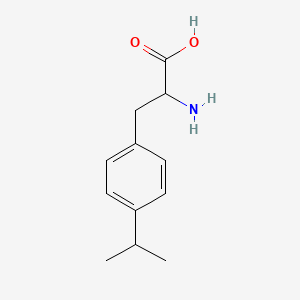
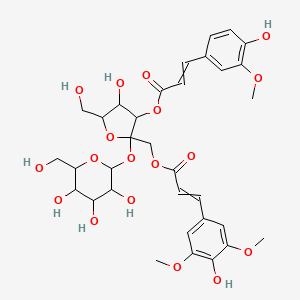
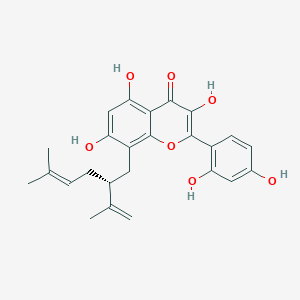
![(2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B3030867.png)
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B3030872.png)
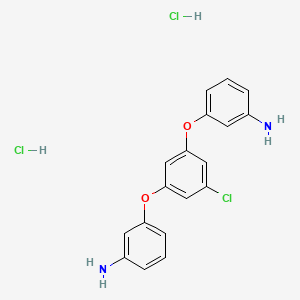
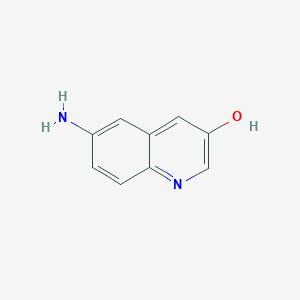


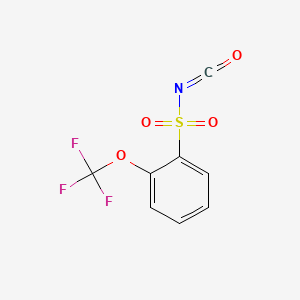
![(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B3030881.png)
